Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride
Description
Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium; chloride is a quaternary ammonium compound featuring a tetrahydrocarbazole scaffold substituted with a trifluoromethyl group at the 5-position. The molecule includes a propyl linker connecting the tetrahydrocarbazole moiety to a dimethylazanium group, with a chloride counterion.
Properties
CAS No. |
29465-18-7 |
|---|---|
Molecular Formula |
C18H24ClF3N2 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride |
InChI |
InChI=1S/C18H23F3N2.ClH/c1-22(2)11-6-12-23-15-9-4-3-7-13(15)17-14(18(19,20)21)8-5-10-16(17)23;/h5,8,10H,3-4,6-7,9,11-12H2,1-2H3;1H |
InChI Key |
HJUPHRYHGIRZSW-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCN1C2=C(CCCC2)C3=C(C=CC=C31)C(F)(F)F.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Nomenclature
- Compound Name: Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride
- Core Structure: 1,2,3,4-tetrahydrocarbazole substituted at the 5-position with a trifluoromethyl group and at the 9-position with a 3-(dimethylamino)propyl side chain, existing as its hydrochloride salt.
Preparation Methods Analysis
Detailed Synthetic Route
Step 1: Preparation of 3-Hydroxy-9-(3-dimethylaminopropyl)-1,2,3,4-tetrahydrocarbazole Intermediate
- The starting material, 3-benzoyloxy-9-(3-dimethylaminopropyl)-1,2,3,4-tetrahydrocarbazole, is subjected to hydrolysis.
- Hydrolysis is performed using sodium hydroxide or potassium hydroxide in aqueous ethanol (50%) at elevated temperatures.
- This step removes the benzoyloxy protecting group to yield the corresponding 3-hydroxy derivative.
Step 2: Conversion to 3-Tosyloxy Intermediate
- The 3-hydroxy intermediate is reacted with tosyl chloride in pyridine.
- This reaction converts the hydroxy group into a tosylate (3-tosyloxy derivative), a better leaving group for nucleophilic substitution.
- Typical reaction conditions involve warming the mixture until completion, followed by isolation of the solid tosylate by filtration and recrystallization.
Step 3: Nucleophilic Substitution with Dimethylamine
- The 3-tosyloxy-9-(3-dimethylaminopropyl)-1,2,3,4-tetrahydrocarbazole intermediate is treated with excess dimethylamine.
- The reaction is carried out in a pressure vessel or sealed tube at temperatures ranging from 90°C to 150°C for approximately 20 hours.
- Dimethylamine displaces the tosylate group, yielding the 3-(dimethylamino) derivative.
Step 4: Formation of the Hydrochloride Salt
- The free base obtained from the substitution step is extracted into an organic solvent such as ether.
- Treatment with ethereal hydrogen chloride converts the free base into the hydrochloride salt.
- The salt is purified by recrystallization from isopropyl alcohol or other suitable solvents.
- The final product typically exhibits a melting point in the range of 174°-176°C.
Reaction Conditions and Solvents
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time |
|---|---|---|---|---|
| Hydrolysis of benzoyloxy group | NaOH or KOH, aqueous ethanol | 50% Ethanol/Water | Elevated (reflux) | Several hours |
| Tosylation | Tosyl chloride, pyridine | Pyridine | Warm (ambient to 50°C) | Hours |
| Nucleophilic substitution | Dimethylamine | Sealed vessel (e.g., DMF or neat) | 90°C - 150°C | ~20 hours |
| Salt formation | Ethereal HCl | Ether, isopropanol | Ambient | Hours |
Purification Techniques
- Recrystallization is the primary purification method, often from mixtures like ethyl acetate-hexane or isopropyl alcohol.
- Filtration through alumina or silica gel may be employed to remove impurities.
- Final product purity is confirmed by melting point determination and chromatographic methods.
Research Findings and Supporting Data
Patent Literature Evidence
The US patent US3959309A (1995) extensively documents the preparation of 3-substituted 1,2,3,4-tetrahydrocarbazoles, including derivatives similar to this compound. Key insights include:
- Use of tosylation to activate hydroxy groups for nucleophilic substitution.
- Dimethylamine as a nucleophile for introducing dimethylamino substituents.
- Hydrochloride salt formation to improve compound stability and isolation.
- Reaction temperatures and times optimized for yield and purity.
- Purification by recrystallization and filtration techniques.
These procedures are directly applicable and adaptable to the trifluoromethyl-substituted tetrahydrocarbazole system under study.
Additional Synthetic Considerations
- The trifluoromethyl substituent at the 5-position is generally introduced earlier in the synthetic sequence, often via electrophilic aromatic substitution or by using trifluoromethylated starting materials.
- Protective group strategies (e.g., benzoyloxy) are crucial for selective functionalization and avoiding side reactions.
- The use of pressure vessels or sealed tubes facilitates reactions involving volatile amines like dimethylamine at elevated temperatures.
Summary Table of Preparation Method
| Stage | Intermediate/Product | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Hydrolysis | 3-Hydroxy-9-(3-dimethylaminopropyl)-1,2,3,4-tetrahydrocarbazole | NaOH/KOH, aqueous ethanol, reflux | Removal of benzoyloxy protecting group |
| 2. Tosylation | 3-Tosyloxy-9-(3-dimethylaminopropyl)-1,2,3,4-tetrahydrocarbazole | Tosyl chloride, pyridine, warm | Activation for nucleophilic substitution |
| 3. Nucleophilic substitution | Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium (free base) | Dimethylamine, sealed vessel, 90-150°C, 20 h | Displacement of tosylate group |
| 4. Salt formation | This compound | Ethereal HCl, ether/isopropanol | Formation of hydrochloride salt |
Chemical Reactions Analysis
Nucleophilic Substitution
The quaternary ammonium center facilitates nucleophilic displacement under alkaline conditions. For example:
-
Reactions with hydroxides (e.g., NaOH) or amines (e.g., dimethylamine) may lead to demethylation or substitution , forming new derivatives .
-
The trifluoromethyl group enhances lipophilicity , potentially influencing reaction rates in polar vs. nonpolar solvents.
Stability and Hydrolysis
The tetrahydrocarbazole core exhibits moderate stability under acidic or basic conditions, though prolonged exposure to strong nucleophiles may degrade the quaternary ammonium salt .
Alkylation and Substitution
-
Key steps :
-
Tosylation : Conversion of hydroxyl groups to tosylates (e.g., using tosyl chloride) to activate the tetrahydrocarbazole core for nucleophilic attack .
-
Alkylation : Reaction with alkyl halides (e.g., dimethylaminoethyl chloride) to introduce the quaternary ammonium moiety .
-
Substitution : Replacement of tosyl groups with amines or other nucleophiles to form functional derivatives .
-
Functional Group Transformations
-
Trifluoromethyl group : Remains inert under most conditions, contributing to thermal and chemical stability .
-
Carbamoyl derivatives : Synthesis via carbamoyl chlorides (e.g., dimethyl carbamoyl chloride) to introduce amide functionalities .
Comparative Analysis of Reactivity
Research Findings
-
Synthesis Efficiency : Alkylation steps using tosylates and alkyl halides achieve moderate yields (~30–50%), depending on steric hindrance .
-
Stability Studies : Prolonged exposure to aqueous bases (>24 hours) may lead to partial demethylation of the quaternary ammonium center .
-
Functional Group Tolerance : The trifluoromethyl group remains intact during standard alkylation and substitution reactions .
Scientific Research Applications
Pharmacology and Drug Development
Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride is being studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, particularly G-protein coupled receptors (GPCRs). Recent advancements in modeling ligand-receptor interactions indicate that compounds like this can provide insights into agonist and antagonist profiles for therapeutic development .
Neuropharmacology
The compound's structural similarity to known neuroactive substances positions it as a candidate for research into neurodegenerative diseases. Studies on related compounds have shown that tetrahydrocarbazoles can modulate neurotransmitter systems, potentially offering new avenues for treating conditions such as depression and anxiety disorders . The trifluoromethyl group may enhance the lipophilicity of the compound, facilitating better blood-brain barrier penetration.
Antioxidant Research
Research indicates that compounds within the tryptophan-kynurenine metabolic pathway exhibit both antioxidant and pro-oxidant properties depending on their concentration and environmental context . this compound could potentially mimic these effects, contributing to studies focused on oxidative stress and cellular damage in neurodegenerative diseases.
Material Science
Due to its unique chemical structure, this compound may have applications in material science as well. The trifluoromethyl group is known to impart desirable properties such as increased thermal stability and chemical resistance to polymers. Future research could explore its incorporation into polymer matrices for enhanced material performance.
Case Study 1: Neuroprotective Effects
In a recent study examining the neuroprotective effects of tetrahydrocarbazole derivatives, compounds similar to this compound were shown to reduce oxidative stress markers in neuronal cell cultures. The study highlighted the importance of structural modifications in enhancing protective effects against neurotoxicity caused by excitotoxic agents .
Case Study 2: GPCR Interaction Profiling
A multi-task model developed for profiling GPCR interactions revealed that compounds with similar structures to this compound exhibited significant binding affinities to specific receptor subtypes. This finding supports further exploration of its potential as a lead compound in drug discovery efforts targeting neurological disorders .
Mechanism of Action
The mechanism of action of dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of molecules, including tricyclic psychotropic agents, fluorinated surfactants, and carbazole-derived pharmaceuticals. Below is a detailed comparison:
1. Clozapine-like Tricyclic Analogues
- Desmethylclozapine (8-chloro-11-piperazino-5H-dibenzo[b,e][1,4]diazepine): Both compounds contain a tricyclic core (tetrahydrocarbazole vs. dibenzodiazepine). The trifluoromethyl group in the target compound may enhance metabolic stability compared to desmethylclozapine’s chlorine substituent. Clozapine analogs are associated with hematological risks (e.g., agranulocytosis), but the absence of a piperazine group in the target compound could mitigate such side effects .
2. Fluorinated Quaternary Ammonium Salts
- Trimethyl-[3-(perfluoroalkylsulfonylamino)propyl]azanium; sulfate derivatives: These compounds (e.g., [70225-24-0], [70248-52-1]) share the quaternary ammonium group and fluorinated substituents. However, the target compound’s tetrahydrocarbazole moiety distinguishes it from the perfluoroalkylsulfonylamino groups in these surfactants, which are typically used for their extreme hydrophobicity and thermal stability. The trifluoromethyl group in the target compound may offer moderate lipophilicity compared to the fully fluorinated chains in these analogs .
3. Carbazole-based Pharmaceuticals
- Carbazole alkaloids (e.g., from Sargassum thunbergii) :
Natural carbazole derivatives, such as those isolated from marine algae, often exhibit bioactivity (e.g., cytotoxicity, antifouling). The synthetic tetrahydrocarbazole core in the target compound lacks the oxygenation patterns seen in natural carbazoles (e.g., compound 1 in ), which are critical for their ecological interactions. However, the trifluoromethyl group could enhance synthetic stability and bioavailability .
Data Table: Key Comparisons
Research Findings and Gaps
- Synthetic Challenges : The trifluoromethyl group’s introduction to the tetrahydrocarbazole core may require specialized fluorination techniques, such as those seen in ’s titanium-mediated reactions .
- Biological Data: No direct studies on the target compound’s efficacy or toxicity were identified. Analogous carbazoles (e.g., ’s compound 6) show moderate bioactivity (EC₅₀ = 21.7 μg/mL in zebrafish embryos), suggesting the need for similar assays .
- Industrial Relevance: The compound’s fluorinated and cationic features align with trends in fluorosurfactant design, but its tricyclic core may limit compatibility with non-polar matrices compared to linear perfluoroalkyl analogs .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation to functionalize the tetrahydrocarbazole core, followed by quaternization of the dimethylamine moiety. Critical parameters include:
- Temperature control : Excessive heat during alkylation can lead to carbazole ring decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance quaternization efficiency .
- Catalyst optimization : Lewis acids (e.g., AlCl₃) improve electrophilic substitution in the tetrahydrocarbazole system.
- Purification : Column chromatography or membrane-based separation (e.g., nanofiltration) isolates the target compound from byproducts .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR to verify substituent positions (e.g., trifluoromethyl group at C5 of the tetrahydrocarbazole) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns for Cl⁻ counterion detection.
- X-ray crystallography : Resolve ambiguities in stereochemistry, particularly for the propylazanium chain conformation .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer: Discrepancies often arise from:
- Solvent effects : DFT calculations may neglect solvent interactions; use COSMO-RS models to simulate solvent-polarization impacts on NMR shifts.
- Conformational flexibility : Molecular dynamics (MD) simulations can identify dominant conformers in solution, aligning with observed splitting in ¹H-NMR .
- Counterion influence : Chloride ion pairing may alter electron density; include explicit counterion modeling in computational workflows .
Q. What methodologies are recommended for studying the compound’s interaction with biological targets, considering aggregation or solubility limitations?
Methodological Answer:
- Solubility enhancement : Use co-solvents (e.g., DMSO-water mixtures) or cyclodextrin encapsulation to improve aqueous solubility without altering biological activity .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to quantify binding kinetics with proteins under controlled buffer conditions.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish specific binding from nonspecific aggregation .
Q. How can researchers design experiments to resolve contradictory data in the compound’s catalytic or reactive behavior?
Methodological Answer:
- Control experiments : Test the compound’s stability under reaction conditions (e.g., thermal gravimetric analysis for decomposition thresholds) .
- In situ spectroscopy : Use Raman or IR to detect transient intermediates that may explain divergent reaction pathways.
- Cross-validation : Compare results across multiple analytical platforms (e.g., GC-MS vs. LC-MS for byproduct identification) .
Theoretical and Framework-Driven Questions
Q. How should a theoretical framework guide mechanistic studies of this compound’s reactivity?
Methodological Answer:
- Electron Density Analysis : Apply Conceptual DFT indices (e.g., Fukui functions) to predict reactive sites in the tetrahydrocarbazole core .
- Transition State Modeling : Use QM/MM hybrid methods to map energy barriers for quaternization or ring-opening reactions .
- Ligand-Protein Docking : Align with pharmacophore models if the compound is hypothesized to interact with enzymatic targets (e.g., kinase inhibition) .
Q. What advanced separation techniques optimize purity for sensitive applications (e.g., in vivo studies)?
Methodological Answer:
- Chiral Chromatography : Resolve enantiomers if the compound exhibits stereoisomerism due to the tetrahydrocarbazole scaffold.
- Ion-Exchange Membranes : Separate chloride counterions from impurities using charged polymeric membranes .
- Cryogenic Crystallization : Leverage low-temperature recrystallization to minimize thermal degradation .
Data Interpretation and Validation
Q. How should researchers validate the compound’s stability under varying environmental conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to elevated humidity/temperature and monitor degradation via HPLC-UV .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life predictions from accelerated data.
- Mass Balance Analysis : Ensure degradation products account for ≥95% of mass loss to confirm analytical method validity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
